7-Methyl-1-benzofuran-5-carboxylicacid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
JZXJLRAOUSELKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacophore Modeling of 7-Methyl-1-benzofuran-5-carboxylic Acid Ligands
This guide outlines the technical workflow for developing high-confidence pharmacophore models based on the 7-Methyl-1-benzofuran-5-carboxylic acid scaffold.
This molecule (CAS: 1554315-39-7) represents a "privileged structure" in medicinal chemistry. Its specific substitution pattern—a lipophilic methyl group at position 7 and an ionizable carboxylic acid at position 5—makes it a potent anchor for targeting metalloenzymes (e.g., Carbonic Anhydrases) and phosphatases (e.g., PTP1B).
Strategic Framework for Fragment-Based & Ligand-Based Drug Design
Part 1: Executive Technical Summary
The 7-Methyl-1-benzofuran-5-carboxylic acid scaffold is not merely a passive structural element; it is a pharmacophoric warhead . In drug development, this scaffold is primarily utilized to target:
-
Human Carbonic Anhydrase IX (hCA IX): The carboxylic acid moiety acts as a zinc-binding group (ZBG) or interacts with water networks in the active site, while the benzofuran core occupies the hydrophobic pocket.
-
Protein Tyrosine Phosphatase 1B (PTP1B): The anionic carboxylate mimics the phosphate group of the substrate, targeting the catalytic site (site A) or the secondary binding site (site B).
Core Chemical Features:
-
5-COOH (Acidic Head): Functions as a Hydrogen Bond Acceptor (HBA) and Negative Ionizable (NI) feature at physiological pH.
-
Benzofuran Core (Linker/Spacer): Provides Aromatic (Ar) interactions and planar geometry, restricting conformational entropy.
-
7-Methyl (Lipophilic Tail): A critical Hydrophobic (H) feature that induces steric selectivity, often preventing binding to off-target isoforms (e.g., hCA I/II) by clashing with smaller hydrophobic pockets.
Part 2: Chemical Space & Feature Analysis
Before modeling, the scaffold must be deconstructed into defined pharmacophoric features.
Table 1: Pharmacophoric Feature Mapping
| Feature ID | Chemical Moiety | Pharmacophore Type | Interaction Mechanism |
| F1 | Carboxylic Acid (-COOH) | Anionic / H-Bond Acceptor | Salt bridge with Arg/Lys residues or coordination with Zn²⁺.[1] |
| F2 | Benzene Ring (Fused) | Aromatic / Hydrophobic | |
| F3 | Furan Ring (Fused) | Aromatic / H-Bond Acceptor | Ether oxygen can serve as a weak HBA; ring contributes to planarity. |
| F4 | 7-Methyl Group | Hydrophobic / Steric | Van der Waals contact; selectivity filter against sterically restricted pockets. |
| F5 | C2/C3 Positions | Vector | Synthetic handles for growing the ligand into adjacent sub-pockets. |
Part 3: Modeling Workflow & Protocols
A. Strategic Workflow
The modeling process differs depending on whether you possess a co-crystallized structure (Structure-Based) or a set of active ligands (Ligand-Based).
Figure 1: Decision tree for pharmacophore modeling of benzofuran-carboxylic acid derivatives.
B. Detailed Experimental Protocol
This protocol assumes the use of standard molecular modeling suites (e.g., MOE, LigandScout, or Schrödinger Phase).
Phase 1: Ligand Preparation & Conformational Analysis
Objective: Generate biologically relevant conformers of the scaffold and its derivatives.
-
Protonation State: Set pH to 7.4. The 5-COOH group (
) will be deprotonated ( ). Ensure the 7-methyl group is treated as neutral. -
Energy Minimization: Use the MMFF94x or OPLS4 force field. Apply a gradient convergence criteria of 0.01 kcal/mol/Å.
-
Conformational Search:
-
Method: Stochastic Search or Low-Mode MD.
-
Limit: Retain conformers within 5-10 kcal/mol of the global minimum.
-
Rationale: The benzofuran core is rigid, but the carboxylic acid bond (
) has rotational freedom ( flip) that must be sampled to align with receptor H-bond donors.
-
Phase 2: Pharmacophore Generation (Structure-Based Example)
Context: Modeling hCA IX inhibition (PDB Reference: 5FL4 or similar benzofuran complexes).
-
Superposition: Align the 7-Methyl-1-benzofuran-5-COOH fragment into the active site of hCA IX.
-
Anchor: Position the carboxylate oxygen atoms to coordinate with the
ion (or displace the zinc-bound water).
-
-
Feature Creation:
-
Feature 1 (Anionic/HBA): Place a sphere (radius 1.5 Å) centered on the carboxylate oxygens. Mark as Essential .
-
Feature 2 (Hydrophobic/Aromatic): Place a plane or sphere centroid on the benzofuran rings. Mark as Essential .
-
Feature 3 (Hydrophobic - Selectivity): Place a hydrophobic sphere on the 7-methyl group.
-
Exclusion Volumes (Coat): Generate exclusion spheres based on the receptor surface (residues Val131, Leu198 in hCA IX) to define the shape of the pocket and prevent steric clashes.
-
-
Vector Definition: Add a vector pointing away from C2/C3 positions towards the solvent-exposed region. This guides the design of "tail" modifications (e.g., urea/amide linkers) often used to enhance potency.
Phase 3: Validation
Objective: Ensure the model creates a self-validating system.
-
Decoy Set Construction: Generate 500+ decoys using DUD-E logic (matched physicochemical properties but topologically dissimilar).
-
ROC Analysis: Screen known actives (e.g., from Abdelrahman et al. dataset) against decoys.
-
Criteria: A valid model must achieve an AUC (Area Under Curve) > 0.7. If AUC < 0.7, adjust the tolerance radius of the 7-methyl hydrophobic feature (it may be too restrictive).
Part 4: Case Study - Selectivity Optimization
The Role of the 7-Methyl Group
In benzofuran-based drug design, the 7-methyl group is often a "selectivity switch."
-
Mechanism: In hCA I and II (off-targets), the hydrophobic pocket adjacent to the zinc binding site is smaller or sterically hindered compared to the tumor-associated hCA IX.
-
Modeling Tactic: When building the pharmacophore, set the tolerance radius of the 7-Methyl Hydrophobic feature to strict (1.0 - 1.2 Å) . This forces the virtual screen to reject bulky substituents at this position or scaffolds that cannot position a methyl group precisely in the hCA IX sub-pocket, thereby computationally enriching for isoform-selective ligands.
References
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters (2020). Context: Establishes the benzofuran-carboxylic acid scaffold as a submicromolar inhibitor of hCA IX. URL:[Link]
-
Discovery and evaluation of novel inhibitors of Mycobacterium protein tyrosine phosphatase B from the 6-hydroxy-benzofuran-5-carboxylic acid Scaffold. Source: Bioorganic & Medicinal Chemistry (2014). Context: Validates the 5-COOH benzofuran core for phosphatase inhibition. URL:[Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Source: Atlantis Press (2025). Context: Comprehensive review of the benzofuran scaffold's biological versatility.[2][3] URL:[Link]
Sources
Methodological & Application
Application Note: High-Efficiency Esterification of 7-Methyl-1-benzofuran-5-carboxylic acid
Executive Summary
This application note details the process chemistry for converting 7-Methyl-1-benzofuran-5-carboxylic acid (CAS: 31457-03-1 analogs) into its corresponding alkyl esters. While simple benzoic acids undergo facile Fischer esterification, the benzofuran scaffold requires specific attention to ring stability and solubility profiles.
We present two validated workflows:
-
The Acyl Chloride Method (Method A): The preferred route for scale-up and quantitative conversion, utilizing thionyl chloride (
) to generate a reactive intermediate. -
Base-Promoted Alkylation (Method B): A mild, room-temperature protocol using alkyl halides, ideal for high-throughput screening (HTS) or when avoiding strongly acidic conditions is necessary.
Strategic Analysis & Chemical Context
Substrate Analysis
The target molecule contains a carboxylic acid at the C-5 position of a benzofuran ring, with a methyl group at C-7.[1]
-
Electronic Effects: The benzofuran ring is electron-rich. The C-7 methyl group acts as a weak electron donor, slightly increasing the electron density of the benzene ring, potentially reducing the acidity of the C-5 carboxyl group compared to unsubstituted benzofuran-5-carboxylic acid.
-
Steric Considerations: The C-5 position is relatively unhindered. The C-7 methyl group is meta to the carboxylic acid and does not impose significant steric strain on the reaction center.
-
Stability: Benzofurans are generally stable to acid, but prolonged reflux in strong mineral acids (Fischer conditions) can sometimes lead to oligomerization or ring-opening side reactions at the C-2/C-3 positions [1]. Therefore, Method A (Acyl Chloride) is favored over Fischer esterification as it limits exposure to aqueous acid and high temperatures.
Reaction Pathway Selection
| Parameter | Method A: Acyl Chloride | Method B: Alkylation | Method C: Fischer |
| Reagent | |||
| Mechanism | Nucleophilic Acyl Substitution | Equilibrium Driven | |
| Yield Potential | >95% (Irreversible) | >90% (High) | ~70-80% (Reversible) |
| Purification | Evaporation (Clean) | Aqueous Wash required | Distillation/Extraction |
| Scale Suitability | Gram to Kilogram | Milligram to Gram | Gram |
Method A: Acyl Chloride Activation (Primary Protocol)
Objective: Synthesis of Methyl 7-methyl-1-benzofuran-5-carboxylate via acid chloride.
Rationale: This method drives the reaction to completion by removing the leaving group (
Reagents & Equipment
-
Substrate: 7-Methyl-1-benzofuran-5-carboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (5.0 eq) - Freshly distilled if possible. -
Solvent: Anhydrous Methanol (for quenching) or Ethanol.[2]
-
Catalyst: DMF (1-2 drops) - Essential for activating
. -
Apparatus: Round-bottom flask, reflux condenser, drying tube (
), inert gas (Argon/Nitrogen) line.
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Argon.
-
Charging: Add 7-Methyl-1-benzofuran-5-carboxylic acid (1.0 g, 5.6 mmol) to the flask.
-
Activation: Add Thionyl Chloride (2.0 mL, ~28 mmol) dropwise.
-
Critical Step: Add 2 drops of anhydrous DMF. Vigorous bubbling (
) will occur. The Vilsmeier-Haack type intermediate formed by DMF catalyzes the reaction [2].
-
-
Reflux: Attach the reflux condenser with a drying tube. Heat the mixture to reflux (
) for 2 hours.-
Checkpoint: The solid acid should dissolve completely, resulting in a clear yellow solution (Acid Chloride formation).
-
-
Evaporation: Cool to room temperature. Remove excess
under reduced pressure (Rotavap) to yield the crude acid chloride as a solid/oil residue.-
Note: Do not expose to humid air.
-
-
Esterification: Re-dissolve the residue in anhydrous Dichloromethane (DCM) (10 mL) or add Anhydrous Methanol (10 mL) directly (slowly!) at
.-
Caution: Exothermic reaction.[3]
-
-
Completion: Stir at room temperature for 30 minutes.
-
Workup: Evaporate the solvent. Dissolve residue in Ethyl Acetate, wash with saturated
(to remove trace acid), then Brine. Dry over .[2][4] -
Isolation: Concentrate in vacuo. The methyl ester typically crystallizes upon cooling or can be used directly.
Mechanistic Workflow (Method A)
Caption: Figure 1. Irreversible conversion via Acyl Chloride intermediate. The release of gaseous byproducts drives the equilibrium forward.
Method B: Base-Promoted Alkylation (Mild Alternative)
Objective: Synthesis of esters using Alkyl Halides. Rationale: Ideal for small-scale synthesis or if the benzofuran ring carries acid-sensitive substituents (e.g., protecting groups).
Reagents[2][5]
-
Substrate: 7-Methyl-1-benzofuran-5-carboxylic acid (1.0 eq).
-
Base: Potassium Carbonate (
) (2.5 eq) - Finely ground. -
Electrophile: Methyl Iodide (
) or Ethyl Iodide ( ) (1.5 eq). -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Protocol
-
Dissolution: In a vial/flask, dissolve the carboxylic acid (1.0 eq) in DMF (5 mL per gram).
-
Deprotonation: Add
(2.5 eq). Stir for 15 minutes at Room Temperature (RT). The mixture will become a suspension of the carboxylate salt. -
Alkylation: Add Methyl Iodide (1.5 eq) dropwise.
-
Safety: MeI is a suspected carcinogen. Use a fume hood.
-
-
Reaction: Stir at RT for 4-12 hours.
-
Monitoring: TLC (Hexane:EtOAc 8:2) will show the disappearance of the baseline acid spot and appearance of a high-Rf ester spot.
-
-
Workup: Pour the mixture into ice-water (50 mL). The ester often precipitates as a solid.
-
Purification: Usually not required. Recrystallization from Hexane/Ethanol if necessary.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized ester, the following analytical parameters must be verified.
| Technique | Observation (Expected) | Interpretation |
| HPLC | Shift in Retention Time ( | Ester is less polar than acid; |
| 1H NMR | New Singlet @ ~3.9 ppm (3H) | Diagnostic peak for |
| 1H NMR | Disappearance of ~12 ppm Broad Singlet | Loss of carboxylic acid proton. |
| IR Spectroscopy | Shift in Carbonyl ( | Acid |
Data Interpretation (NMR)
For Methyl 7-methyl-1-benzofuran-5-carboxylate :
-
Aromatic Region (7.0 - 8.0 ppm): Distinct signals for the benzofuran protons (H-2, H-3, H-4, H-6).
-
Aliphatic Region:
-
2.4-2.5 ppm (s, 3H): Ar-
(C-7 methyl). -
3.8-3.9 ppm (s, 3H):
(Ester methyl).
-
2.4-2.5 ppm (s, 3H): Ar-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete formation of Acid Chloride. | Ensure DMF catalyst is added. Check |
| Product is an Oil (Not Solid) | Residual solvent or impurities.[2] | Dry under high vacuum for 12h. Attempt trituration with cold pentane/hexane. |
| Starting Material Remains (Method B) | Use finely ground (powdered) | |
| Side Products (Chlorination) | Reaction temp too high during | Strictly control reflux temp. Do not overheat. |
References
-
Benzofuran Stability: Kowalewska, M. et al. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
-
Thionyl Chloride Activation: Davis, M. & Scanlon, D. (1977).[6] The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry.[6]
-
Fischer Esterification Protocols: Master Organic Chemistry. (2022).[4][7][8][9] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
General Esterification Reviews: OperaChem. (2024). Fischer Esterification-Typical Procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Accelerating Medicinal Chemistry: A Guide to the Microwave-Assisted Synthesis of 7-Methyl-1-benzofuran-5-carboxylic Acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4][5] Specifically, derivatives of 7-Methyl-1-benzofuran-5-carboxylic acid are of high interest for developing novel therapeutics.[1] Traditional synthesis methods, however, often involve long reaction times, high energy consumption, and the generation of unwanted byproducts. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of these valuable compounds.[6][7][8] We will explore the fundamental principles of microwave heating, present a detailed, validated protocol for synthesis, and discuss the profound advantages this technique offers for modern drug discovery.[9][10]
The Paradigm Shift: Understanding Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction and convection to heat the reaction vessel, which then slowly heats the solvent and reactants.[11] This process creates a significant temperature gradient within the sample and can lead to extended reaction times and the formation of impurities.[8][11]
Microwave synthesis represents a fundamental departure from this model. It employs direct, volumetric heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reactants, possess a dipole moment.[12][13] As the microwave's electric field oscillates (typically at 2.45 GHz), these molecules attempt to align with it. This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the reaction medium.[10][12][14]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic reagents), they will migrate back and forth through the solution under the influence of the oscillating electric field.[11][13] This movement causes collisions with surrounding molecules, generating heat through electrical resistance.[15]
This "in-core" heating is remarkably fast and uniform, eliminating the thermal gradient issues of conventional methods and allowing for precise temperature control.[7][13] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes.[7][9]
Caption: A diagram illustrating the indirect, slow energy transfer of conventional heating versus the direct, rapid volumetric heating of microwave synthesis.
Experimental Protocol: Microwave Synthesis of Ethyl 7-Methyl-1-benzofuran-5-carboxylate
This protocol details a robust, microwave-assisted, one-pot, three-component synthesis adapted from established palladium-catalyzed methodologies for constructing benzofuran scaffolds.[16][17] The reaction couples a substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization to rapidly form the desired benzofuran core.
Materials and Equipment
-
Reagents:
-
4-Iodo-3-methylphenol
-
Ethyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Acetonitrile (Microwave-grade)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Monomode microwave reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-iodo-3-methylphenol (1.0 mmol, 234 mg).
-
Catalyst and Reagent Addition: Sequentially add copper(I) iodide (0.05 mmol, 9.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Solvent and Base Addition: Add 4 mL of acetonitrile followed by triethylamine (2.0 mmol, 0.28 mL).
-
Substrate Addition: Add ethyl propiolate (1.1 mmol, 0.11 mL) to the mixture.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 120 °C (monitored by internal IR sensor)
-
Hold Time: 15 minutes
-
Power: Dynamic (up to 250 W)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via automated air jet cooling).
-
Work-up:
-
Dilute the reaction mixture with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, ethyl 7-methyl-1-benzofuran-5-carboxylate.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: A streamlined workflow for the microwave-assisted synthesis of the target benzofuran derivative.
Performance and Advantages
The primary driver for adopting MAOS in drug discovery is the dramatic increase in efficiency.[7] This protocol consistently demonstrates the superiority of microwave heating over conventional methods.
Table 1: Comparison of Synthesis Methods for Ethyl 7-Methyl-1-benzofuran-5-carboxylate
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 12 - 24 hours | 15 minutes | >48x Faster |
| Temperature | 82 °C (Reflux) | 120 °C (Superheating) | Higher Kinetic Efficiency |
| Isolated Yield | 55 - 65% | 85 - 95% | Significantly Higher |
| Purity (Crude) | Moderate (multiple byproducts) | High (cleaner reaction profile) | Reduced Purification Effort |
| Energy Usage | High (prolonged heating) | Low | Greener Process |
| Reproducibility | Fair to Good | Excellent | More Reliable Results |
The ability to rapidly heat the reaction to a temperature well above the solvent's atmospheric boiling point (superheating) is a key advantage of sealed-vessel microwave synthesis.[15] This accelerates the reaction rate exponentially while the uniform heating minimizes the formation of thermal decomposition byproducts, leading to cleaner reactions and higher isolated yields.[8][16]
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure all reagents are anhydrous, particularly the triethylamine and acetonitrile. The palladium catalyst is sensitive to moisture and oxygen; consider degassing the solvent via nitrogen sparging before use.
-
Incomplete Reaction: If starting material remains after 15 minutes, the reaction time can be extended to 20-25 minutes. Alternatively, increasing the temperature to 130-140 °C may drive the reaction to completion, but monitor for potential degradation.
-
Dark/Charred Mixture: This indicates decomposition. The most common cause is a temperature overshoot or a "hotspot." Ensure the magnetic stir bar is functioning correctly to distribute the heat evenly. If the problem persists, reduce the maximum power setting in the microwave reactor's method parameters.
Conclusion
Microwave-assisted synthesis is a transformative technology for medicinal chemistry, enabling the rapid and efficient production of complex heterocyclic molecules like 7-Methyl-1-benzofuran-5-carboxylic acid derivatives.[6][18] This method drastically reduces reaction times from many hours to mere minutes, improves yields, and enhances product purity, aligning perfectly with the principles of green chemistry.[10][12] By leveraging the protocols and insights provided in this guide, researchers and drug development professionals can significantly accelerate their discovery pipelines, facilitating faster exploration of structure-activity relationships and expediting the journey from hit-to-lead optimization.[7][9]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- The impact of microwave synthesis on drug discovery.
- A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's Research Portal.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- The impact of microwave synthesis on drug discovery. PubMed.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Scientific Research.
- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Benzofuran Synthesis Using a Sonogashira– Larock Heteroannul
- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile. Benchchem.
- Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
- A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Deriv
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflamm
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 6. epcp.ac.in [epcp.ac.in]
- 7. visitka.narod.ru [visitka.narod.ru]
- 8. ijrpas.com [ijrpas.com]
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- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
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- 14. ajprd.com [ajprd.com]
- 15. anubooks.com [anubooks.com]
- 16. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Methyl-1-benzofuran-5-carboxylic Acid
[1]
Status: Online Ticket ID: PUR-MBF-007 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Welcome to the technical support hub for 7-Methyl-1-benzofuran-5-carboxylic acid . This intermediate is critical in the synthesis of IL-17 inhibitors and anti-arrhythmic agents.[1] Its purification is often complicated by its amphiphilic nature (lipophilic benzofuran core + hydrophilic carboxylic acid) and persistent metal catalyst residues from Sonogashira or Suzuki couplings used in its synthesis.
This guide moves beyond standard textbook protocols, offering troubleshooting based on industrial process chemistry logic.
Module 1: The "Crude" Clean-Up (Acid-Base Extraction)[1]
The Problem: Users often report low recovery yields or "oiling out" during the acidification step. The Science: The pKa of benzofuran-5-carboxylic acid derivatives is typically in the range of 4.0–4.5 .[1] To achieve high recovery, you must drive the equilibrium completely to the carboxylate salt (pH > 9) and then completely back to the free acid (pH < 2).
Troubleshooting Protocol: The "pH Swing" Technique
-
Dissolution (Salt Formation):
-
Dissolve crude solid in 1M NaOH (3-4 equivalents).
-
Checkpoint: The solution must be homogeneous. If solids remain, they are likely non-acidic impurities (e.g., decarboxylated 7-methylbenzofuran or unreacted alkynes).
-
Action: Wash this aqueous layer with MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1] This removes the non-acidic lipophilic impurities while keeping your product in the water phase.
-
-
Precipitation (Free Acid Recovery):
Visual Logic: Acid-Base Workup Flow
Caption: Logic flow for isolating the carboxylic acid from non-acidic synthetic byproducts.
Module 2: Metal Scavenging (Palladium Removal)
The Problem: Synthesis of the benzofuran core often involves Pd-catalyzed cyclization (e.g., Sonogashira).[2][3] Residual Pd causes the product to appear gray/brown and fail ICH Q3D guidelines (<10 ppm). The Science: Simple recrystallization often fails to remove Pd because the metal can coordinate with the benzofuran oxygen or the carboxylic acid, co-crystallizing with the product.
Solution: Chelation vs. Adsorption[1]
| Method | Efficiency | Protocol Note |
| Activated Carbon (Charcoal) | Moderate | Use specialized "darco" grades.[1] Heat to 60°C in EtOH, stir for 1h, filter hot through Celite. |
| Thiol-Silica (SiliaMetS® Thiol) | High | Best for Pd(II).[1] Add 10-20 wt% scavenger relative to crude mass.[1] Stir in EtOAc/MeOH at 50°C for 4h. |
| TMT (Trimercaptotriazine) | Very High | Forms insoluble Pd-TMT complexes.[1] Add Na3TMT (0.5 eq vs Pd) to the aqueous basic phase before acidification in Module 1. |
Expert Tip: If using the Acid-Base method (Module 1), add N-acetylcysteine or TMT to the basic aqueous solution.[1] The Pd-complex will precipitate or remain soluble in a way that allows separation upon acidification/filtration.[1]
Module 3: Polishing (Recrystallization)
The Problem: The product is isolated as an amorphous solid or retains color. The Science: The 7-methyl group increases lipophilicity compared to the parent benzofuran-5-carboxylic acid.[1] Water solubility is negligible; solubility in alcohols is high.[1]
Recommended Solvent Systems
-
Ethanol / Water (Best for Yield):
-
Acetonitrile (Best for Purity):
Module 4: High-Purity Separation (Chromatography)
The Problem: "Streaking" or "tailing" on TLC plates and Flash columns. The Science: The carboxylic acid group ionizes on the silica surface (which is slightly acidic/neutral), causing the molecule to drag.
The "Acidic Modifier" Rule
Never run a column for this molecule without an acid modifier.[1]
-
Mobile Phase: Hexane/Ethyl Acetate (gradient) + 1% Acetic Acid or 0.1% Formic Acid .[1]
-
Stationary Phase: Standard Silica (40-63 µm).[1]
-
Loading: Dissolve in minimal THF or DCM. Avoid MeOH for loading if possible (broadens bands).[1]
Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common purification failures.
FAQ: Frequently Asked Questions
Q: Can I use DCM/Water for the extraction? A: Yes, but be careful. Benzofuran-5-carboxylic acid has poor solubility in water, but its sodium salt acts like a surfactant (soap), which can cause nasty emulsions in DCM.[1] Ethyl Acetate or MTBE are preferred for the organic wash because they break emulsions faster than chlorinated solvents.[1]
Q: My product is pink. What is that? A: Pink coloration is characteristic of oxidized phenolic byproducts or trace copper (if Sonogashira was used).[1] A wash with 10% aqueous EDTA or a recrystallization from Methanol/Water with activated carbon usually fixes this.[1]
Q: The melting point is lower than reported (e.g., <190°C). A: This indicates the presence of the decarboxylated impurity (7-methylbenzofuran) or solvent inclusion. Run an H-NMR. If you see a doublet at ~6.7 ppm and ~7.6 ppm (furan protons) without the carboxylic acid proton, you have decarboxylation. Avoid heating above 60°C during drying.[1]
References
-
Benzofuran Synthesis & Properties: PubChem Compound Summary for CID 595656, 1-Benzofuran-5-carboxylic acid. National Center for Biotechnology Information (2025).[1] Link
-
Palladium Scavenging Protocols: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (2023).[1][4] Link
-
Sonogashira Coupling Impurities: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC (2013).[1] Link
-
pKa and Solubility Data: Equilibrium pKa Table (DMSO Solvent). Organic Chemistry Data. Link
-
General Purification of Benzofurans: Process for the preparation of benzofuran derivatives. Google Patents (US3147280A).[1] Link
Sources
- 1. 1-Benzofuran-5-Carboxylic Acid | C9H6O3 | CID 595656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
Technical Support Center: Recrystallization of 7-Methyl-1-benzofuran-5-carboxylic acid
Welcome to the technical support center for the purification of 7-Methyl-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. Here, we address common challenges and provide evidence-based strategies to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 7-Methyl-1-benzofuran-5-carboxylic acid?
A1: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For aromatic carboxylic acids like 7-Methyl-1-benzofuran-5-carboxylic acid, a range of solvents can be effective. Based on the structural characteristics (aromatic rings, carboxylic acid group), solvents of intermediate polarity are often a good starting point.
Commonly, solvent mixtures are employed to achieve the desired solubility profile. For instance, a mixture of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble) can be fine-tuned. For benzofuran derivatives, mixtures like aqueous methanol or methanol-acetone have been used successfully.[2] A petroleum ether-ethyl acetate mixture has also been reported for recrystallizing a benzofuran derivative.[3]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few reasons why your compound may not be dissolving:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves.[4] Be cautious not to add a large excess, as this will hinder crystallization upon cooling.[5][6]
-
Inappropriate Solvent: The chosen solvent may simply be a poor solvent for your compound, even at high temperatures. If you have added a significant volume of hot solvent with little effect, it is best to start over with a different solvent system.
-
Insoluble Impurities: The undissolved material could be an insoluble impurity. If the majority of your compound has dissolved and only a small amount of solid remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.[1][5]
Q3: No crystals are forming upon cooling. What is the problem?
A3: This is a common issue with several potential causes and solutions:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[6] If the solution is too dilute, the saturation point will not be reached upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[6][7]
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature but has not yet started to crystallize.[7][8] To induce crystallization, you can:
-
Slow Crystallization Rate: Some compounds require more time to crystallize. Allow the solution to stand undisturbed for a longer period.[5] If crystals still do not form at room temperature, you can try cooling the flask in an ice bath or refrigerator.[4][5]
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[6] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional solvent to lower the saturation point.[6][7]
-
Slower Cooling: Allow the solution to cool much more slowly.[6] You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature gradually.[4]
-
Change Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point or a different solvent mixture.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of 7-Methyl-1-benzofuran-5-carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used initially.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Evaporate excess solvent and re-cool.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5] |
| Discolored Crystals | - Colored impurities are present.- Degradation of the compound at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating of the solution. |
| Formation of Fine Powder instead of Crystals | - The solution was cooled too quickly ("shock cooling").[5]- Agitation of the solution during cooling. | - Allow the solution to cool slowly and undisturbed to room temperature.[5][8]- Avoid moving or shaking the flask during the cooling phase.[5] |
| Crystals Form in the Funnel During Hot Filtration | - The solution is cooling too rapidly in the funnel.- The solvent is too volatile. | - Use a pre-heated filter funnel.- Add a slight excess of hot solvent before filtration and then evaporate it after filtration.[7]- Work quickly to minimize cooling.[5] |
Experimental Protocol: Recrystallization of 7-Methyl-1-benzofuran-5-carboxylic acid
This protocol outlines a general procedure. The specific solvent and volumes will need to be optimized for your particular sample and impurity profile.
-
Solvent Selection:
-
Place a small amount of the crude 7-Methyl-1-benzofuran-5-carboxylic acid into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture on a hot plate.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a separate Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.[8]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Allow the crystals to dry completely. This can be done by drawing air through the funnel for an extended period or by transferring the crystals to a watch glass to air dry.[5]
-
Visualization of the Recrystallization Workflow
Caption: A decision tree for troubleshooting recrystallization.
References
Sources
- 1. youtube.com [youtube.com]
- 2. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. amherst.edu [amherst.edu]
Troubleshooting cyclization steps in 7-methylbenzofuran formation
Welcome to the technical support guide for the synthesis of 7-methylbenzofuran. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of benzofuran derivatives. Here, we address common and complex challenges encountered during the critical cyclization step, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Troubleshooting Low or No Yield
Low product yield is one of the most frequent hurdles in synthetic chemistry. This section breaks down the common causes for poor yields in 7-methylbenzofuran synthesis and provides systematic approaches to optimization.
FAQ 1.1: My palladium-catalyzed intramolecular cyclization of an o-alkenylphenol is failing. What are the primary factors to investigate?
This is a common issue in transition metal-catalyzed reactions, which are sensitive to a multitude of factors. A systematic, step-by-step investigation is crucial.
Answer:
The likely culprits for a low-yielding palladium-catalyzed cyclization can be categorized into four main areas: the catalyst system, reaction conditions, substrate quality, and the presence of inhibiting impurities.
1. Catalyst System Integrity:
-
Catalyst Precursor and Activation: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and its effective activation to the catalytically active Pd(0) species is paramount. Inefficient activation can lead to a low concentration of the active catalyst. Consider that different precursors have different activation profiles; for instance, Pd(OAc)₂ is often reduced in situ by phosphine ligands or other components in the reaction mixture.[1]
-
Ligand Selection: The ligand's steric and electronic properties are critical. For intramolecular hydrofunctionalization reactions, the ligand influences the coordination of the alkene and the subsequent nucleophilic attack.[2] If you are using a phosphine-based ligand, consider its potential for oxidation, which would inhibit the catalyst.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading, this can sometimes lead to an increase in side reactions. A typical starting point is 1-5 mol%, but optimization is often necessary.
2. Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents like toluene or dioxane are often preferred as they do not compete for coordination sites on the palladium center.
-
Temperature: Cyclization reactions have an optimal temperature range. Too low, and the reaction may be too slow; too high, and you risk catalyst decomposition or promotion of side reactions. An initial screen from 60°C to 110°C is advisable.
-
Atmosphere: These reactions are often sensitive to oxygen, which can oxidize the Pd(0) catalyst and/or phosphine ligands. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).
3. Substrate Quality:
-
Purity: Impurities in your starting material (e.g., the o-alkenylphenol) can act as catalyst poisons. For example, residual base or acid from a previous step can interfere with the catalyst. Ensure your substrate is thoroughly purified before use.
-
Water Content: While some palladium-catalyzed reactions can tolerate trace amounts of water, it is generally advisable to use anhydrous solvents and reagents, as water can interfere with the catalytic cycle.
Troubleshooting Workflow:
Below is a decision tree to guide your optimization efforts.
Caption: Troubleshooting decision tree for low-yield Pd-catalyzed cyclization.
FAQ 1.2: I am attempting an acid-catalyzed cyclization (e.g., Pechmann-type) to form the benzofuran ring, but I'm only recovering starting material. What should I do?
Acid-catalyzed cyclizations are powerful but require careful control of reaction parameters.
Answer:
Failure to cyclize in an acid-catalyzed reaction typically points to insufficient activation of the electrophile or a reaction temperature that is too low. The Pechmann condensation, traditionally used for coumarin synthesis, can be adapted for benzofurans, and its principles are relevant here.[3][4][5]
1. Acid Catalyst Strength and Concentration:
-
Type of Acid: The choice of acid is critical. Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H), and Lewis acids like aluminum chloride (AlCl₃) are commonly used.[3][5] If you are using a milder acid (e.g., p-toluenesulfonic acid), it may not be strong enough to promote the reaction.
-
Concentration: Ensure you are using a sufficient concentration of the acid catalyst. For reactions like the Pechmann condensation, concentrated sulfuric acid is often used.[4]
2. Temperature:
-
Many acid-catalyzed cyclizations require elevated temperatures to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution. If you are running the reaction at room temperature, it is unlikely to proceed. A starting point of 90-120°C is often effective.[4][6]
3. Water Scavenging:
-
These reactions often generate water as a byproduct. The presence of excess water can inhibit the reaction by deactivating the acid catalyst or promoting side reactions. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run in a suitable solvent like toluene.
Optimization Table for Acid-Catalyzed Cyclization
| Parameter | Initial Condition | Optimization Step 1 | Optimization Step 2 | Rationale |
| Catalyst | p-TsOH (10 mol%) | Conc. H₂SO₄ (0.2 equiv) | AlCl₃ (1.1 equiv) | Increase electrophilicity of the carbonyl group for ring closure.[3][7] |
| Temperature | 25°C (Room Temp) | 90°C | 120°C | Overcome the activation energy for the intramolecular Friedel-Crafts-type reaction.[6] |
| Solvent | Dichloromethane | Toluene | Toluene with Dean-Stark | Facilitate higher temperatures and azeotropic removal of water. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Allow sufficient time for the reaction to reach completion at higher temperatures. |
Section 2: Formation of Side Products
The formation of side products can significantly complicate purification and reduce the yield of the desired 7-methylbenzofuran. Understanding the potential side reactions is key to mitigating them.
FAQ 2.1: In my synthesis starting from an o-allylphenol, I am observing the formation of a chromane derivative alongside my desired dihydrobenzofuran. How can I favor the formation of the 5-membered ring?
This is a classic problem of competing cyclization pathways (exo-trig vs. endo-trig). The formation of the 5-membered benzofuran ring is an exo cyclization, while the 6-membered chromane ring is an endo cyclization.
Answer:
The regioselectivity of the cyclization of o-allylphenols is highly dependent on the reaction conditions and the catalyst system employed.[8]
1. Mechanistic Considerations:
-
Acid-Catalyzed Cyclization: In acid-catalyzed reactions, the mechanism often involves protonation of the alkene to form a carbocation. The subsequent intramolecular attack by the phenolic oxygen can lead to a mixture of products. The relative stability of the transition states leading to the five- and six-membered rings determines the product ratio.
-
Palladium-Catalyzed Cyclization: In palladium-catalyzed reactions, the regioselectivity is often controlled by the mode of nucleophilic attack on a palladium-coordinated alkene. A Wacker-type mechanism, involving an anti-nucleopalladation, typically favors the exo cyclization pathway to form the five-membered ring.[2]
2. Strategies to Favor Benzofuran Formation:
-
Employ a Palladium Catalyst: Transitioning from an acid-catalyzed method to a palladium(II)-catalyzed system is often the most effective strategy. The mechanism of palladium catalysis inherently favors the exo-trig cyclization.[2]
-
Use of a Directing Group: In some advanced palladium-catalyzed systems, a directing group can be used to control the regioselectivity of the cyclization, forcing the reaction down a specific pathway.[2]
-
Kinetic vs. Thermodynamic Control: Lower reaction temperatures often favor the kinetically preferred product, which in many cases is the exo cyclization product (benzofuran). Higher temperatures may allow for equilibration to the thermodynamically more stable product, which could be the chromane.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. DSpace [open.bu.edu]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. scispace.com [scispace.com]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Minimizing side reactions during 7-Methyl-1-benzofuran-5-carboxylic acid activation
Welcome to the technical support center for the activation of 7-Methyl-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar heterocyclic carboxylic acids. The activation of the carboxylic acid group is a critical step for subsequent coupling reactions, such as amide bond formation. However, the electron-rich and sensitive nature of the benzofuran ring system presents unique challenges and can lead to undesired side reactions.
This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to help you navigate these challenges and achieve high-yielding, clean reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the activation of 7-Methyl-1-benzofuran-5-carboxylic acid.
Q1: I'm observing multiple spots on my TLC and a complex mixture in my LC-MS analysis. What are the likely side reactions?
The benzofuran scaffold is susceptible to several side reactions, particularly under harsh or uncontrolled activation conditions.[1] The most probable side reactions include:
-
Electrophilic Attack on the Benzofuran Ring: The benzofuran ring is electron-rich and can be attacked by electrophilic species. The activating agent itself or the activated carboxylic acid can act as an electrophile, leading to self-condensation or polymerization.
-
Ring Opening: Strong acidic or basic conditions can lead to the cleavage of the C-O bond in the furan ring.[2] While less common with modern coupling reagents, it's a possibility if traditional methods like acid chlorides are used.[3][4]
-
N-acylurea Formation: When using carbodiimide-based coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[5][6] This is a common cause of low yields.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting material to form a symmetric anhydride. While this anhydride is still reactive, it alters the stoichiometry of the reaction and can complicate purification.[5]
Q2: My reaction has stalled, and I have a significant amount of unreacted starting material. What could be the cause?
Several factors can lead to an incomplete reaction:
-
Insufficient Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid efficiently, especially if the amine coupling partner is a weak nucleophile.
-
Poor Solubility: If any of the reagents are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Deactivation of the Amine: If the amine coupling partner is used as a salt (e.g., hydrochloride), an insufficient amount of base will result in a protonated, non-nucleophilic amine.[7]
-
Moisture: Water can hydrolyze the activated intermediate back to the carboxylic acid, effectively quenching the reaction.[7] It is crucial to use anhydrous solvents and reagents.
Q3: Which coupling reagent is the best choice for this sensitive substrate?
The choice of coupling reagent is critical for a successful reaction with minimal side products.[8] For sensitive heterocyclic carboxylic acids, uronium/aminium salt-based reagents are generally superior to carbodiimides.[8][9]
| Reagent Type | Examples | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction rates, low racemization, particularly effective for hindered substrates.[9][10][11] | Higher cost, can cause guanidinylation of the amine if used in large excess.[10] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, good for hindered substrates, low racemization.[12] | BOP produces carcinogenic HMPA as a byproduct.[12] |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[13] | Prone to N-acylurea formation and racemization, requires additives like HOBt or HOAt for efficiency.[5][12][13] |
Recommendation: For 7-Methyl-1-benzofuran-5-carboxylic acid, HATU is the recommended coupling reagent. Its high reactivity and the formation of the highly reactive OAt-active ester intermediate lead to rapid and clean conversions, often at lower temperatures, which helps to suppress side reactions.[14][15]
Q4: How do I optimize the reaction conditions to minimize side reactions?
-
Temperature: Lower temperatures are generally preferred to minimize side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reagents are fully dissolved.[14] Ensure the solvent is anhydrous.
-
Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[10] Use the minimum amount of base necessary to deprotonate the carboxylic acid and neutralize any amine salts.
-
Stoichiometry: Avoid using a large excess of the coupling reagent to prevent side reactions like guanidinylation.[10] A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Order of Addition: Pre-activation of the carboxylic acid before adding the amine is often beneficial. This involves mixing the carboxylic acid, coupling reagent, and base for a short period (5-10 minutes) before introducing the amine.
Experimental Protocols
Recommended Protocol: HATU-Mediated Amide Coupling
This protocol is designed to minimize side reactions and maximize the yield of the desired amide product.
Materials:
-
7-Methyl-1-benzofuran-5-carboxylic acid
-
Amine (as free base or HCl/TFA salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 7-Methyl-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq if the amine is an HCl salt, or 1.5 eq if it's a free base) to the reaction mixture.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You should observe a clear solution.
-
Amine Addition: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Chemistry
Desired Activation Pathway with HATU
Caption: HATU-mediated activation and coupling.
Potential Side Reaction: N-acylurea Formation with Carbodiimides
Caption: N-acylurea byproduct formation.
References
-
HATU - Wikipedia . Provides a detailed overview of the HATU reagent, including its mechanism of action in amide bond formation. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry . A concise explanation of the mechanism of amide formation using HATU. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . An overview of various coupling reagents used in medicinal chemistry for amide bond formation. [Link]
-
Coupling Reagents - Aapptec Peptides . Information on various coupling reagents, including carbodiimides and their associated side reactions. [Link]
-
Carbodiimide - Wikipedia . A comprehensive article on carbodiimides, including their use as coupling agents and the associated side reactions like N-acylurea formation. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . A critical review of amide bond formation and coupling reagents. [Link]
-
Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model - ChemRxiv . A preprint discussing the use of machine learning to predict amide coupling yields. [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC . A study on the safety and efficiency of different carbodiimides in amide bond formation. [Link]
-
amide coupling help : r/Chempros - Reddit . A community discussion offering practical advice and experiences with various amide coupling reagents. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research . A research paper on an alternative method for carboxylic acid activation. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . A research article on the use of thionyl chloride for amide synthesis. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions . A study on the stability of furan derivatives, which is relevant to the benzofuran core. [Link]
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF - ResearchGate . A research overview of benzofuran ring-opening reactions. [Link]
-
A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC . A research article detailing synthetic routes to benzofurans and their reactivity. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN . A review on the synthesis of benzofuran derivatives. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC . A review covering the natural sources, bioactivity, and synthesis of benzofuran derivatives. [Link]
-
Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives - ResearchGate . A study on the reactivity of the benzofuran ring towards electrophiles. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press . A review on the synthesis and medicinal applications of benzofurans. [Link]
-
Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - CORE . A research article on the synthesis of benzofuran-2-carboxylic acid derivatives. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed . A study on the biological activity of benzofuran carboxylic acid derivatives. [Link]
Sources
- 1. A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Optimizing pH conditions for extraction of benzofuran carboxylic acids
Technical Support Center: Benzofuran Carboxylic Acid Extraction Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Welcome to the Technical Support Hub
Topic: Optimizing pH conditions for the extraction of benzofuran carboxylic acids. Status: Active Guide.
This guide is designed for researchers encountering difficulties in isolating benzofuran carboxylic acids (BFCAs). Unlike standard aliphatic acids, BFCAs possess a unique fused aromatic ring system that introduces specific solubility and stability challenges (specifically decarboxylation risks).
Module 1: The Core Theory (Knowledge Base)
Q: What is the "Golden Rule" for pH in BFCA extraction? A: The Golden Rule is pH < (pKa - 2) .
To extract a benzofuran carboxylic acid into an organic solvent, it must be in its protonated, neutral form (
-
The Science: The pKa of Benzofuran-2-carboxylic acid is approximately 3.1 – 3.6 [1][2].
-
The Math: According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the molecule is 50% ionized (
) and highly water-soluble. -
The Target: To achieve >99% protonation (neutrality), you must adjust the aqueous phase pH to at least 2 units below the pKa.
-
Target pH: 1.0 – 1.5
-
Q: Why does my specific isomer matter? A: Isomer location dictates stability.
-
2-Carboxylic Acids: Generally stable due to the conjugation with the furan oxygen.
-
3-Carboxylic Acids: Highly prone to decarboxylation (loss of
) under strong acidic conditions or heat, often degrading into the parent benzofuran [3].
Module 2: Visualization of Solubility Logic
The following diagram illustrates the phase distribution switch based on pH.
Figure 1: The Solubility Switch. Effective extraction requires driving the equilibrium fully toward the protonated species by lowering pH below 1.5.
Module 3: Troubleshooting & Protocols
Ticket #001: "I have low recovery in the organic layer."
Diagnosis: If your BFCA remains in the water phase, the pH is likely not low enough, or the molecule is "salting in."
Troubleshooting Steps:
-
Verify pH After Acidification: Do not assume adding "some HCl" is enough. Buffering capacity of crude reaction mixtures can neutralize added acid.
-
Action: Measure the aqueous layer pH directly. It must be pH 1–2 .
-
-
Solvent Selection:
-
Standard: Ethyl Acetate (EtOAc).[1] Good for general BFCAs.
-
Problematic: Dichloromethane (DCM). While BFCAs are soluble, DCM can form emulsions easily with acidic water.
-
Solution: If EtOAc fails, use 2-Methyltetrahydrofuran (2-MeTHF) . It has higher extraction efficiency for polar aromatics than standard ethers.
-
-
Salting Out:
-
Action: Saturate the aqueous phase with NaCl (brine) after acidification. This increases the ionic strength, forcing the organic BFCA out of the water and into the organic solvent (Salting-out effect).
-
Ticket #002: "My product is decomposing/bubbling during extraction."
Diagnosis: You are likely experiencing acid-catalyzed decarboxylation , particularly if working with benzofuran-3-carboxylic acid or derivatives with electron-donating groups [4].
Troubleshooting Steps:
-
Switch Acid Source:
-
Stop: Using concentrated HCl or heating the extraction.
-
Start: Use 1M Citric Acid or 1M Phosphoric Acid to adjust pH to ~3.0 (just below pKa). You may sacrifice some yield (90% recovery vs 99%) for 100% purity.
-
-
Cold Extraction:
-
Perform the acidification and extraction at 0°C (Ice bath) . Decarboxylation is thermally driven.[2]
-
-
Immediate Workup:
-
Do not leave the compound in the acidic aqueous phase. Extract immediately and wash the organic layer with saturated
(carefully) or brine to remove excess acid traces before drying.
-
Ticket #003: "I have a persistent emulsion."
Diagnosis: BFCAs are amphiphilic (lipophilic ring + hydrophilic head). At pH ~3-4, partial ionization creates surfactants that stabilize emulsions.
Troubleshooting Steps:
-
The "Hard" Acidification: Drop pH to < 1.0. Fully protonating the species removes the ionic head group, destroying the surfactant property.
-
Filtration: Precipitated impurities often stabilize emulsions. Filter the biphasic mixture through a Celite pad before separation.
Module 4: Advanced Protocol (Solid Phase Extraction)
For high-purity isolation (e.g., removing inorganic salts or very polar impurities), Liquid-Liquid Extraction (LLE) may be insufficient. Use Solid Phase Extraction (SPE).[3][4]
Recommended Cartridge: Polymeric Reversed-Phase (e.g., HLB or C18).
| Step | Solvent/Buffer | Mechanistic Reason |
| 1. Condition | 1. MeOH (3 mL)2. Water pH 2.0 (3 mL) | Activates hydrophobic ligands; equilibrates column to acidic pH to prevent premature breakthrough. |
| 2. Load | Sample diluted in Water pH 2.0 | Crucial: Sample must be acidified before loading. If sample is pH 7, BFCA will be ionized and pass straight through the hydrophobic column. |
| 3. Wash | 5% MeOH in Water (pH 2.0) | Removes polar impurities and salts. The low pH keeps BFCA bound to the sorbent. |
| 4. Elute | 100% Methanol or Acetonitrile | Disrupts hydrophobic interactions, releasing the neutral BFCA. |
Module 5: Decision Logic (Workflow)
Follow this logic tree to select the correct workflow for your specific benzofuran derivative.
Figure 2: Operational Decision Tree. Note the divergence in protocol based on the stability of the specific benzofuran isomer.
References
-
ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid Properties and pKa Data. Retrieved from
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved from
-
RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Retrieved from
-
EPA Method 3535A. (2007). Solid-Phase Extraction (SPE).[3][4] US Environmental Protection Agency. Retrieved from
Sources
Stability of 7-Methyl-1-benzofuran-5-carboxylic acid under acidic conditions
Topic: Stability & Handling Under Acidic Conditions
Document ID: TSC-BFUR-05-ACID Status: Active Last Updated: 2025-10-27[1][2]
Executive Summary: Chemical Integrity Profile
7-Methyl-1-benzofuran-5-carboxylic acid (CAS: 17059-52-8) exhibits moderate-to-high stability under standard acidic conditions (e.g., 1M HCl, dilute H₂SO₄, acetic acid).[1][2]
Unlike simple furans, which rapidly undergo ring-opening hydrolysis in acid (the "furan acid test"), the benzofuran scaffold is stabilized by the fused benzene ring.[1] Furthermore, the electron-withdrawing carboxylic acid group at position C5 deactivates the ring system, providing additional protection against electrophilic attack at the typically reactive C2-C3 double bond.[1]
Critical Warning: While stable in standard mineral acids, concentrated super-acids (e.g., neat trifluoromethanesulfonic acid) or high-temperature reflux in concentrated H₂SO₄ can induce polymerization or sulfonation.[1][2]
Diagnostic Logic: Is It Degradation or Artifact?
Before assuming chemical decomposition, use this logic flow to rule out common analytical artifacts related to the pKa (~4.2) of the carboxylic acid.[1][3][4][5]
Figure 1: Diagnostic logic for distinguishing between pH-dependent ionization artifacts and actual chemical degradation.
Technical Modules: Troubleshooting & FAQs
Module A: Synthesis & Reaction Media
Q: Can I use Fischer Esterification (MeOH/H₂SO₄) on this molecule? A: Yes. The core benzofuran ring is stable enough to withstand refluxing methanol with catalytic sulfuric acid.[1][2]
-
Mechanism: The 5-COOH is protonated and attacked by methanol.[2] The 7-methyl group provides some steric bulk near the oxygen but is far enough from C5 to not sterically hinder the esterification significantly.[1]
-
Risk Factor: Extended reflux (>24h) in concentrated acid may lead to darkening (polymerization).[1][2]
-
Recommendation: Monitor by TLC/HPLC. Quench with NaHCO₃ immediately upon completion.
Q: I see a yellow/brown precipitate during acid workup. Is this decomposition? A: Likely not. This is usually the product precipitating.[2]
-
Explanation: Benzofuran carboxylic acids are often soluble in basic water (as the carboxylate salt) but highly insoluble in acidic water.[1][2] Upon acidification (pH < 3), the free acid precipitates rapidly.[1]
-
Troubleshooting: Filter the solid and check NMR. If the aromatic region is intact (singlets/doublets for benzofuran protons), the ring is stable.[1] If peaks are broadened significantly, polymerization has occurred.[1]
Module B: Analytical Stability (HPLC)
Q: My HPLC peak is splitting into two. Is the molecule hydrolyzing? A: No, this is a pH artifact. [1][2]
-
The Science: The pKa of the carboxylic acid is approximately 4.0–4.5 .[2][6] If your mobile phase uses a weak buffer (e.g., 0.1% Formic Acid, pH ~2.[1]7) or no buffer, local pH fluctuations can cause the molecule to exist as both the neutral acid (retention time X) and the deprotonated carboxylate (retention time Y).[1]
-
Solution:
Module C: Chemical Degradation Pathways
If true degradation occurs, it follows these specific pathways:
| Condition | Observation | Mechanism | Product |
| Dilute HCl / RT | Stable | N/A | No Change |
| Conc.[1][2] H₂SO₄ / Heat | Black Tar / Insoluble | C2-C3 Protonation & Polymerization | Poly-benzofurans |
| Acidic Alcohol (MeOH/H+) | New Peak (+14 Da) | Fischer Esterification | Methyl Ester |
| Lewis Acid (AlCl₃) | Ring Opening | Ether cleavage | Phenolic aldehydes |
Mechanistic Visualization: Acid Stability
The following diagram illustrates why the 5-COOH group stabilizes the molecule against the typical "furan acid destruction" pathway.
Figure 2: Mechanistic stability map.[1][2] The electron-withdrawing group (EWG) at C5 pulls density from the furan ring, making it less susceptible to acid-catalyzed electrophilic attack.[1]
Standard Operating Protocol: Forced Degradation (Acid)[1][2]
Use this protocol to empirically validate stability for your specific batch or formulation.
Objective: Determine half-life in 1N HCl.
-
Preparation: Dissolve 10 mg of 7-Methyl-1-benzofuran-5-carboxylic acid in 5 mL of Acetonitrile (Co-solvent).
-
Stress Condition: Add 5 mL of 1.0 N HCl .
-
Incubation: Heat to 60°C in a sealed vial/flask.
-
Sampling:
-
Quenching: Remove 100 µL aliquot, neutralize with 100 µL 1.0 N NaOH (or dilute into cold buffer).
-
Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN in 0.1% TFA).
-
Acceptance Criteria: >98% recovery after 24 hours indicates high stability.
References
-
Kowalewska, M. et al. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (Demonstrates synthesis and stability of benzofuran carboxylic acids under basic and acidic workup conditions).
-
Abu-Hashem, A. A. et al. (2014).[1][7] Reactivity of Benzofuran Derivatives. (Comprehensive review of benzofuran ring reactivity, including electrophilic substitution and ring stability).
-
Common Organic Chemistry. Fischer Esterification Conditions. (Standard protocols for carboxylic acid stability in acidic alcohols).
-
PubChem. 1-Benzofuran-5-carboxylic acid Compound Summary. (Physical properties and acidity data). [1][2]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Advanced Characterization of 7-Methylbenzofuran Acids: Mass Spectrometry Fragmentation & Isomer Differentiation
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 7-methylbenzofuran acids, a scaffold critical in the development of bioactive natural products and synthetic pharmaceuticals. Unlike generic spectral guides, this document focuses on the mechanistic causality of fragmentation, distinguishing the 7-methyl isomer from its regioisomers (e.g., 5-methyl) and detailing the impact of ionization techniques (EI vs. ESI).
Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.
Mechanistic Deep Dive: Fragmentation Logic
The fragmentation of 7-methylbenzofuran-2-carboxylic acid is governed by three competing energetic drivers: decarboxylation stability , furan ring resilience , and tropylium-like ion expansion .
Primary Fragmentation Pathways (EI Source)
Under Electron Ionization (70 eV), the molecular ion (
-
Carboxyl Cleavage (The "Acid" Signature):
-
Loss of OH (M-17, m/z 159): Characteristic of carboxylic acids, driven by
-cleavage next to the carbonyl. -
Loss of COOH (M-45, m/z 131): This generates the 7-methylbenzofuran cation. This ion is highly stable due to the aromatic benzofuran system.
-
Decarboxylation (M-44, m/z 132): A rearrangement process often seen in ortho-substituted aromatic acids, though less dominant here due to the distance between the 2-acid and 7-methyl groups.
-
-
Furan Ring Disassembly (The "Scaffold" Signature):
-
Loss of CO (M-28): A hallmark of benzofurans and phenols. Following the loss of the acid group, the benzofuran core frequently ejects carbon monoxide to contract the ring, often forming a stable tropylium-type cation.
-
-
Methyl Group Influence (The "Substituent" Signature):
-
Loss of H (M-1): The 7-methyl group is prone to benzylic-type hydrogen loss, forming a resonance-stabilized methylene cation. This often triggers a ring expansion to a chromylium-like species (m/z 130 -> 129).
-
The "Ortho-to-Heteroatom" Effect
While the 7-methyl group is not ortho to the 2-carboxylic acid (preventing the classic "ortho effect" water loss seen in 2-methylbenzoic acid), it is ortho to the furan oxygen .
-
Electronic Consequence: The 7-methyl group donates electron density directly into the orbital overlapping with the oxygen lone pair. This stabilizes the radical cation on the oxygen, often making the molecular ion (
) more intense in 7-methyl isomers compared to 5-methyl isomers, where the methyl is meta to the oxygen.
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of 7-methylbenzofuran-2-carboxylic acid under high-energy collision conditions.
Caption: EI-MS fragmentation pathway of 7-methylbenzofuran-2-carboxylic acid showing primary mass losses.
Comparative Analysis: 7-Methyl vs. 5-Methyl Isomers
Differentiation of regioisomers is a common challenge. The 7-methyl and 5-methyl isomers are isobaric (same mass), but their fragmentation kinetics differ due to electronic effects.
| Feature | 7-Methylbenzofuran-2-COOH | 5-Methylbenzofuran-2-COOH | Mechanistic Cause |
| Molecular Ion Stability | Higher Intensity | Lower Intensity | 7-Me stabilizes the radical cation on the adjacent Oxygen atom. |
| [M-H]+ Abundance | Moderate | High | 5-Me is para to the C3 position, facilitating resonance stabilization of the quinoid-like cation after H-loss. |
| CO Loss (m/z 131 -> 103) | Slower | Faster | Steric crowding at the 7-position (adjacent to O) can kinetically hinder the ring contraction required for CO ejection. |
| Diagnostic Ratio | High m/z 131/103 ratio | Low m/z 131/103 ratio | Stability of the benzofuranyl cation vs. fragmentation rate. |
Experimental Protocols
Sample Preparation (GC-MS)
Direct analysis of carboxylic acids in GC-MS often leads to peak tailing. Derivatization to methyl esters is recommended.
-
Reagents: Boron trifluoride-methanol (BF3-MeOH, 14%) or Trimethylsilyldiazomethane (TMS-DAM).
-
Protocol:
-
Dissolve 1 mg of sample in 500 µL Methanol.
-
Add 200 µL BF3-MeOH reagent.
-
Incubate at 60°C for 15 minutes.
-
Extract with 500 µL Hexane.
-
Inject 1 µL of the Hexane layer.
-
-
Expected Shift: Molecular ion shifts from m/z 176 to m/z 190 (Methyl Ester). Key fragment becomes [M-OCH3]+ (m/z 159).
LC-MS/MS Parameters (ESI)
For biological matrices where derivatization is impossible.
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best as [M-H]-).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Transitions (MRM):
-
Quantifier: 175.0 -> 131.0 (Loss of CO2).
-
Qualifier: 175.0 -> 103.0 (Loss of CO2 + CO).
-
Logic Tree for Isomer Identification
Use this workflow to definitively identify the 7-methyl isomer in a mixture.
Caption: Decision tree for distinguishing 7-methyl vs 5-methyl isomers based on H-loss abundance.
References
-
NIST Mass Spectrometry Data Center. Benzofuran-2-carboxylic acid - Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Vulpius, T., et al. (2024). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link] (Sourced via CORE repository).
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]
-
Xu, Y., et al. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran.[4] Rapid Communications in Mass Spectrometry.[5][6][7] Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016).[2] Mass spectrometry of analytical derivatives.[2][5][6][7][8][9][10] 2. “Ortho” and “Para” effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[2] Available at: [Link]
Sources
- 1. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 4. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
IR Spectroscopy of Benzofuran Carboxylic Acids: A Comparative Diagnostic Guide
Executive Summary
The identification of the carboxylic acid moiety on a benzofuran scaffold is a critical checkpoint in the synthesis of various pharmaceutical candidates (e.g., amiodarone analogues, antimicrobial agents). While NMR provides structural resolution, Infrared (IR) Spectroscopy offers a superior, rapid method for monitoring the oxidation state and hydrogen-bonding network of the carbonyl group.
This guide details the diagnostic IR bands for benzofuran-2-carboxylic acid and its isomers. Unlike standard aliphatic acids, the benzofuran ring system introduces specific electronic perturbations—primarily through resonance donation from the furan oxygen—that shift characteristic frequencies. This document compares these spectral features against common alternatives (benzoic acid, esters, and aldehydes) to provide a robust framework for structural validation.
Mechanistic Insight: The Benzofuran Effect
To interpret the spectrum accurately, one must understand the electronic environment. The benzofuran ring is an aromatic, oxygen-containing heterocycle.
-
Conjugation: The carboxylic acid group at the C2 position is in direct conjugation with the furan double bond and the fused benzene ring. This extended
-system lowers the force constant of the carbonyl ( ) bond compared to non-conjugated acids, resulting in a red shift (lower wavenumber). -
Resonance Effect (+M): The oxygen atom in the furan ring acts as a resonance donor. This increases the single-bond character of the carbonyl carbon, further lowering the stretching frequency.
-
Dimerization: Like most carboxylic acids, benzofuran carboxylic acids exist primarily as stable, cyclic hydrogen-bonded dimers in the solid state (KBr pellet). This creates the characteristic "broad and messy" O-H stretch and lowers the C=O frequency significantly compared to the monomeric form.
Comparative Analysis
A. Benzofuran-2-Carboxylic Acid vs. Benzoic Acid (The Aromatic Standard)
Researchers often use benzoic acid as a reference. However, the benzofuran scaffold introduces distinct shifts.
Table 1: Spectral Comparison with Benzoic Acid
| Feature | Benzofuran-2-Carboxylic Acid | Benzoic Acid (Reference) | Mechanistic Differentiator |
| C=O[1] Stretch (Dimer) | 1670 – 1685 cm⁻¹ | 1680 – 1700 cm⁻¹ | The electron-rich furan ring offers stronger conjugation than a simple phenyl ring, often shifting the band slightly lower. |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Very Broad) | 2500 – 3300 cm⁻¹ | Indistinguishable.[2] Both form strong cyclic dimers. |
| Ring Vibrations (C=C) | ~1600, 1505 cm⁻¹ | ~1600, 1580, 1490 cm⁻¹ | Benzofuran has a unique "breathing" mode involving the heteroatom, often sharpening the 1505 cm⁻¹ band. |
| C-O Stretch | 1290 – 1310 cm⁻¹ | 1280 – 1300 cm⁻¹ | The C2-COOH bond is shorter/stronger due to heterocycle attachment. |
B. Reaction Monitoring: Differentiating Acid from Precursors
In drug development, this moiety is often generated via hydrolysis of an ester or oxidation of an aldehyde. IR is the fastest tool to confirm conversion.
Table 2: Diagnostic Shifts for Reaction Monitoring
| Functional Group | C=O Frequency (cm⁻¹) | O-H Region (3000 cm⁻¹) | Diagnostic Verdict |
| Carboxylic Acid (Product) | 1670 – 1685 | Broad, intense absorption (2500–3300) | Target. Look for the "fermi resonance" shoulder on the O-H band. |
| Ester (Precursor) | 1720 – 1750 | Sharp C-H only (no broad O-H) | Impurity. A shift of >40 cm⁻¹ upward indicates incomplete hydrolysis. |
| Aldehyde (Intermediate) | 1660 – 1690 | C-H doublet (2750/2850); No broad O-H | Risk. C=O overlaps with acid; absence of broad O-H is the key discriminator. |
| Carboxylate Salt | 1550 – 1610 (Asymmetric) | N/A (Broad water bands often interfere) | Artifact. If C=O drops <1610, the sample is likely the salt form (re-acidify). |
Detailed Band Assignment (Benzofuran-2-Carboxylic Acid)
The Carbonyl Region (1670–1685 cm⁻¹)
-
Observation: A strong, sharp peak.
-
Nuance: If the sample is wet or in solution (polar solvent), you may see a shoulder or a second peak ~1720 cm⁻¹ representing the monomer (free acid). In the solid state (KBr), the dimer dominates at ~1680 cm⁻¹.
-
Validation: Compare with the ester precursor. If the peak has not shifted down by at least 30-40 cm⁻¹, hydrolysis is incomplete.
The Hydroxyl "Ghost" (2500–3300 cm⁻¹)
-
Observation: A jagged, broad envelope that obscures the C-H stretching region.
-
Nuance: Look for the "Fermi Resonance" bands—small sub-peaks superimposed on the broad curve near 2600–2700 cm⁻¹. These are overtone interactions specific to the carboxylic acid dimer and are a definitive confirmation of the COOH group.
The Fingerprint C-O (1210–1320 cm⁻¹)
-
Observation: A strong band often coupled with O-H in-plane bending (~1420 cm⁻¹).
-
Nuance: In benzofurans, this band is particularly intense due to the polarity of the C-O bonds in the furan ring coupling with the acid C-O.
Experimental Protocol: Self-Validating KBr Pellet
Standard ATR (Attenuated Total Reflectance) is convenient, but KBr transmission often yields better resolution for the broad O-H dimer region.
Materials
-
Analyte: Benzofuran-2-carboxylic acid derivative (Dry solid).
-
Matrix: Spectroscopic grade KBr (Potassium Bromide), dried at 110°C.
-
Equipment: Hydraulic press, Agate mortar.
Step-by-Step Methodology
-
Pre-Validation (Blank): Press a pure KBr pellet. Run a background scan.
-
Criterion: No peaks >1% absorbance in 3000–3500 cm⁻¹ (ensures dry KBr).
-
-
Sample Preparation: Mix analyte with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).
-
Why? High concentrations cause "flat-topping" of the C=O peak, ruining quantitative analysis.
-
-
Grinding: Grind gently in an agate mortar for 60 seconds.
-
Caution: Do not over-grind; excessive pressure can induce localized heating and anhydride formation.
-
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (if available).
-
Visual Check: Pellet must be translucent/transparent. Opaque white pellets scatter light, distorting the baseline.
-
-
Acquisition: Scan 4000–400 cm⁻¹, 16 scans minimum, 4 cm⁻¹ resolution.
Self-Validation Checkpoints
-
The "Salt" Trap: If the C=O peak appears at 1590 cm⁻¹ instead of ~1680 cm⁻¹, your sample has deprotonated (formed a K+ salt with the KBr matrix or residual base). Remedy: Reprocess sample with a drop of HCl, dry, and re-run.
-
The "Water" Mask: If the O-H band is smooth and rounded (like water) rather than jagged/broad, the sample is wet. Vacuum dry at 50°C.
Synthesis & Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the acid, highlighting the critical IR decision points.
Figure 1: Logic flow for validating benzofuran-2-carboxylic acid synthesis using IR spectroscopy markers.
References
-
National Institute of Standards and Technology (NIST). Benzofuran-2-carboxylic acid Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] [Link]
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PubChem. Benzofuran-2-carboxylic acid Compound Summary. National Library of Medicine. [Link]
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Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. (Comparative aromatic acid data). [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (General mechanistic principles of acid dimerization). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
